2-(4-tert-butylphenoxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-butylphenoxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound with a unique structure that combines a tert-butylphenoxy group, a propylsulfonyl group, and a thiadiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the tert-butylphenoxy intermediate, which is then reacted with other reagents to form the final compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials, coatings, or chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(4-tert-butylphenoxy)propanoic acid
- 3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane .
Uniqueness
What sets 2-(4-tert-butylphenoxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H23N3O4S2 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(5-propylsulfonyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H23N3O4S2/c1-5-10-26(22,23)16-20-19-15(25-16)18-14(21)11-24-13-8-6-12(7-9-13)17(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,18,19,21) |
InChI Key |
DPCSOQSACCMXQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.